molecular formula C19H23NO3S B5540161 [(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol

[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol

Cat. No. B5540161
M. Wt: 345.5 g/mol
InChI Key: LMOMSHDAXPYZOG-IEBWSBKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of organic molecules characterized by their complex molecular structures, which include multiple heterocyclic frameworks. Such compounds are of interest due to their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of this compound involves multi-step organic reactions, starting from basic heterocyclic compounds. Key steps may include condensation reactions, reduction processes, and cyclization strategies to construct the core structure. While the exact synthesis route for this specific compound isn't directly available, related syntheses often employ techniques such as alkylation, reduction with LiAlH4, and self-condensation processes to build complex molecular architectures (Torosyan et al., 2018).

Molecular Structure Analysis

The molecular structure is likely characterized by X-ray crystallography and spectroscopic methods, including FT-IR, NMR, and mass spectrometry. These techniques provide insights into the compound's conformation, bond lengths, bond angles, and overall molecular geometry. Computational methods such as DFT may also be employed to predict and analyze the molecular structure, electrostatic potential, and frontier molecular orbitals (Gumus et al., 2018).

Scientific Research Applications

Synthesis and Utility in Medicinal and Agrochemical Compounds

The compound has been utilized in the synthesis of 5-methoxylated 3-pyrrolin-2-ones through the rearrangement of chlorinated pyrrolidin-2-ones. These derivatives are valuable for the preparation of compounds used in medicinal chemistry and agrochemicals. This process demonstrates the compound's potential as an intermediate in developing various pharmacologically relevant substances (Ghelfi et al., 2003).

Role in Polymer Solar Cell Efficiency Enhancement

A significant advancement in the field of polymer solar cells has been attributed to methanol treatment involving derivatives similar to the compound . This treatment enhances various properties like voltage, charge transport, and charge extraction, thus improving the overall efficiency of solar cells (Zhou et al., 2013).

Potential in Drug Discovery

Hexahydro-2H-thieno[2,3-c]pyrrole derivatives, closely related to the compound of interest, are proposed as low molecular weight polar scaffolds for compound library construction in drug discovery. These derivatives offer a versatile platform for synthesizing diverse molecular structures, potentially leading to new therapeutic agents (Yarmolchuk et al., 2011).

Catalytic Hydrogenation Applications

Studies have shown that derivatives similar to this compound can undergo catalytic hydrogenation, leading to the production of various functional molecules. This process is critical in synthesizing intermediates for further chemical transformations, showcasing the compound's versatility in organic synthesis (Sukhorukov et al., 2008).

properties

IUPAC Name

[(3aS,9bS)-7-methoxy-2-[(5-methylthiophen-2-yl)methyl]-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrol-3a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-13-3-5-15(24-13)8-20-9-17-16-6-4-14(22-2)7-18(16)23-12-19(17,10-20)11-21/h3-7,17,21H,8-12H2,1-2H3/t17-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOMSHDAXPYZOG-IEBWSBKVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CC3C4=C(C=C(C=C4)OC)OCC3(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)CN2C[C@@H]3C4=C(C=C(C=C4)OC)OC[C@@]3(C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3aS*,9bS*)-7-methoxy-2-[(5-methyl-2-thienyl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.